molecular formula C5H9NO3 B3030502 N-Methoxy-N-methyl-2-oxopropanamide CAS No. 914220-85-2

N-Methoxy-N-methyl-2-oxopropanamide

Cat. No.: B3030502
CAS No.: 914220-85-2
M. Wt: 131.13 g/mol
InChI Key: KYWNYNLFHKXQKJ-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-2-oxopropanamide (CAS: 914220-85-2, molecular formula: C₅H₉NO₃) is a specialized organic compound characterized by its methoxy-methylamide substituent and a ketone group. It is primarily utilized in synthetic organic chemistry as a precursor or intermediate for pharmaceuticals and agrochemicals due to its reactivity and structural versatility . The compound is commercially available in quantities ranging from 100 mg to 1 g, with applications in laboratory-scale synthesis and industrial manufacturing .

Properties

IUPAC Name

N-methoxy-N-methyl-2-oxopropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-4(7)5(8)6(2)9-3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWNYNLFHKXQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652221
Record name N-Methoxy-N-methyl-2-oxopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914220-85-2
Record name N-Methoxy-N-methyl-2-oxopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methoxy-N-methyl-2-oxopropanamide can be synthesized through the diazotization reaction of N-methoxy-N-methylacetamide methanesulfonic acid . The process involves reacting N-methoxy-N-methylacetamide with sodium nitrite, followed by the addition of an acid to yield the target compound. The reaction is then purified to obtain the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-2-oxopropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-2-oxopropanamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-Methoxy-N-methyl-2-oxopropanamide, highlighting differences in functional groups, synthesis routes, and applications:

Compound Name CAS Number Molecular Formula Key Functional Groups Synthesis Method Applications/Notes
This compound 914220-85-2 C₅H₉NO₃ Methoxy-methylamide, ketone Acylation of ethyl 2-methoxyamino-2-methylpropionate with mesitylacetyl chloride Intermediate for heterocycles and bioactive molecules
2-Amino-N-methoxy-N-methylpropanamide 254730-83-1 C₅H₁₂N₂O₂ Methoxy-methylamide, amine Not explicitly detailed in evidence; likely via substitution of halogenated precursors Laboratory chemical; acute toxicity (H302, H315)
N,N-Dimethyl-2-(4-methoxybenzenethio)propanamide N/A C₁₃H₁₇NO₂S Thioamide, dimethylamide Nucleophilic substitution of N,N-dimethyl-2-chloropropanamide with 4-methoxybenzenethiol α-Thioamide precursor for peptide mimics
N-Methoxy-2,2-dimethylpropanamide 64214-63-7 C₆H₁₃NO₂ Methoxyamide, dimethyl substituents Hydroxamate formation from pivaloyl chloride and methoxyamine Sterically hindered; used in crystallography studies

Functional Group Analysis

  • Ketone vs. Amine/Thioamide: The ketone group in this compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., in aldol condensations).
  • Steric Effects : The 2,2-dimethyl substituents in N-Methoxy-2,2-dimethylpropanamide reduce conformational flexibility, impacting its solubility and reactivity compared to the less hindered this compound .

Biological Activity

N-Methoxy-N-methyl-2-oxopropanamide, with the CAS number 914220-85-2, is an organic compound notable for its potential biological activity, particularly as a selective inhibitor of sirtuin enzymes, specifically SIRT2. This compound's unique structural features, including a methoxy group, a methyl group, and an oxopropanamide moiety, contribute to its chemical reactivity and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C5_5H9_9NO3_3, and it has a molecular weight of 131.13 g/mol. Its structure includes a carbonyl group adjacent to an amide, which is crucial for its interaction with biological targets and contributes to its inhibitory activity against specific enzymes.

Biological Activity

Research indicates that this compound exhibits significant biological activity through its inhibition of SIRT2. Sirtuins are a family of proteins involved in various cellular processes, including aging and metabolism. The inhibition of SIRT2 has been linked to therapeutic possibilities in treating diseases such as cancer and neurodegenerative disorders.

The mechanism by which this compound exerts its effects involves acting as a nucleophile or electrophile in biochemical reactions. This allows it to form covalent bonds with target proteins, thereby modulating their activity. Specifically, it has been shown to induce apoptosis in cancer cells by promoting caspase-mediated pathways through SIRT2 inhibition .

Case Studies and Research Findings

  • SIRT2 Inhibition : A study demonstrated that compounds similar to this compound exhibited selective inhibition against SIRT2 with IC50_{50} values ranging from 0.25 µM to 0.78 µM while showing minimal inhibition towards SIRT1 and SIRT3 at higher concentrations (50 µM) . This selectivity is critical for minimizing off-target effects in therapeutic applications.
  • Anti-Proliferative Effects : In vitro studies revealed that this compound could induce apoptosis in B-cell lymphoma cells, suggesting its potential utility as an anti-cancer agent . The induction of apoptosis was confirmed through Western blot analysis showing increased levels of cleaved poly(ADP-ribose) polymerase (PARP), a marker for apoptotic cell death.
  • Neuroprotection : Preliminary findings have also indicated that SIRT2-selective inhibitors can provide neuroprotection in models of Parkinson's disease by mitigating alpha-synuclein toxicity, further highlighting the compound's potential in neurodegenerative conditions .

Comparative Analysis

The following table summarizes the biological activities and structural features of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
This compoundMethoxy, methyl, oxopropanamidePotential SIRT2 inhibitor
N-Methyl-2-oxopropanamideMethyl, oxopropanamideModerate biological activity
N,N-DimethylacetamideTwo methyl groupsSolvent properties
N-MethoxyacetamideMethoxy groupLimited biological studies available

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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